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Compound of Interest

Compound Name: N-(3-cyanophenyl)acetamide

Cat. No.: B184236 Get Quote

N-(3-cyanophenyl)acetamide is an aromatic compound featuring an acetamide group and a

nitrile group substituted on a benzene ring at the meta position. Understanding its fundamental

identifiers is the first step in any rigorous scientific inquiry, ensuring data integrity and

unambiguous communication across global research platforms.

Identifier Type Value Source

IUPAC Name N-(3-cyanophenyl)acetamide PubChem[1]

CAS Number 58202-84-9 Guidechem[2]

Molecular Formula C₉H₈N₂O PubChem[1]

Molecular Weight 160.17 g/mol PubChem[1]

Canonical SMILES
CC(=O)NC1=CC=CC(=C1)C#

N
PubChem[1]

InChI

InChI=1S/C9H8N2O/c1-

7(12)11-9-4-2-3-8(5-9)6-10/h2-

5H,1H3,(H,11,12)

PubChem[1]

InChIKey
KXBIARKNAZXRGC-

UHFFFAOYSA-N
PubChem[1]

graph "N_3_cyanophenyl_acetamide_structure" {

layout=neato;
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node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Atom nodes with positions

N1 [label="N", pos="0,0!"];

C1 [label="C", pos="-1.2,-0.5!"];

C2 [label="C", pos="-2.4,0!"];

O1 [label="O", pos="-1.2,-1.5!"];

C3 [label="C", pos="1.2,0.5!"];

C4 [label="C", pos="2.4,0!"];

C5 [label="C", pos="3.6,0.5!"];

C6 [label="C", pos="3.6,1.5!"];

C7 [label="C", pos="2.4,2!"];

C8 [label="C", pos="1.2,1.5!"];

C9 [label="C", pos="4.8,0!"];

N2 [label="N", pos="5.8, -0.25!"];

// Edges for bonds

C1 -- C2;

C1 -- O1 [style=double];

C1 -- N1;

N1 -- C3;

C3 -- C4 -- C5 -- C6 -- C7 -- C8 -- C3;

C5 -- C9;

C9 -- N2 [style=triple];

// Implicit hydrogens (labels)

H1 [label="H₃", pos="-3.2, -0.25!"];

H2 [label="H", pos="-0.25, 0.5!"];

edge [style=invis];

C2 -- H1;

N1 -- H2;

}
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Caption: 2D Chemical Structure of N-(3-cyanophenyl)acetamide.

Machine-Readable Identifiers: A Deep Dive into
SMILES and InChI
In cheminformatics and computational drug discovery, converting complex 2D or 3D structures

into a linear text string is essential for database storage, searching, and machine learning

applications.[3] SMILES and InChI are the two dominant standards for this purpose.[4]

SMILES: Simplified Molecular-Input Line-Entry System
SMILES notation represents a molecular structure as a graph traversal.[5] It is compact and

relatively human-readable, making it popular for data input and AI model training.[3]

The SMILES for N-(3-cyanophenyl)acetamide is CC(=O)NC1=CC=CC(=C1)C#N. Let's

deconstruct this:

CC(=O)N: This describes the acetamide group.

C: The first methyl carbon.

C: The adjacent carbonyl carbon.

(=O): A double bond to an oxygen atom, enclosed in parentheses as it's a branch from the

main chain.

N: The nitrogen atom of the amide.

C1=CC=CC(=C1)C#N: This describes the 3-cyanophenyl group attached to the amide

nitrogen.

C1: A carbon atom that is part of a ring, labeled with the number '1'.

=CC=C: A sequence of alternating double and single bonds in the aromatic ring. SMILES

parsers recognize this pattern as aromatic.

C(=C1): The final carbon in the ring, which is bonded back to the first carbon (C1) to close

the loop.
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C#N: A carbon atom attached to the ring, which is triple-bonded (#) to a nitrogen atom (the

nitrile group). The parentheses around this group are omitted here as it forms a linear

chain off the ring.

Start Chain
(Methyl Group)

Acetamide Group
CC(=O)N

CC Attach to Ring
...N-C1...

(=O)N Define Ring
...C1=CC=CC=C1...

C1 Add Substituent
...C(C#N)...

() Final SMILES:
CC(=O)NC1=CC=CC(=C1)C#N

C#N

Click to download full resolution via product page

Caption: Logical workflow for generating the SMILES string.

InChI: The International Chemical Identifier
Developed by IUPAC, InChI is a non-proprietary, unique, and canonical identifier.[6] Its key

advantage is that a specific molecule will always generate the exact same InChI string, which is

critical for database integrity.[3] It has a layered format, allowing for incremental specification of

detail.

The InChI for N-(3-cyanophenyl)acetamide is InChI=1S/C9H8N2O/c1-7(12)11-9-4-2-3-8(5-

9)6-10/h2-5H,1H3,(H,11,12).

InChI=1S: Version 1, Standard InChI.

/C9H8N2O: The molecular formula layer.

/c1-7(12)11-9-4-2-3-8(5-9)6-10: The connectivity layer. It numbers the heavy atoms (non-

hydrogens) and describes the bonds. For example, 7(12) means atom 7 is bonded to atom

12, and 9-4 means atom 9 is bonded to atom 4.

/h2-5H,1H3,(H,11,12): The hydrogen layer. 2-5H indicates that atoms 2, 3, 4, and 5 each

have one hydrogen. 1H3 indicates atom 1 has three hydrogens (the methyl group). (H,11,12)

indicates mobile hydrogens, in this case, the amide proton which can tautomerize between

the nitrogen (11) and oxygen (12).
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InChI=1S

Formula Layer C9H8N2O

Connectivity Layer c1-7(12)11-9-4-2-3-8(5-9)6-10

Hydrogen Layer h2-5H,1H3,(H,11,12)

Click to download full resolution via product page

Caption: Layered structure of the InChI identifier.

InChIKey: The Database-Friendly Hash
The full InChI string can be long. The InChIKey is a 27-character, fixed-length hashed version

of the InChI, designed for efficient and reliable database indexing and web searching.[6] For N-
(3-cyanophenyl)acetamide, the InChIKey is KXBIARKNAZXRGC-UHFFFAOYSA-N.

The Nitrile Moiety: A Pillar of Modern Drug Design
The inclusion of a nitrile (-C≡N) group is a well-established strategy in medicinal chemistry.[7]

Far from being an inert placeholder, the nitrile group is a versatile pharmacophore that can

significantly enhance a molecule's drug-like properties.[8]

Metabolic Stability: The nitrile group is generally robust and resistant to metabolic

degradation, which can improve the pharmacokinetic profile of a drug candidate.[8]

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile is a potent hydrogen bond

acceptor, allowing it to form key interactions with protein targets in sterically confined active

sites.[8]

Bioisostere: The nitrile group can act as a bioisostere for carbonyl groups, hydroxyl groups,

or even halogen atoms. This allows medicinal chemists to fine-tune polarity, binding

interactions, and ADME properties without drastic changes to the molecular scaffold.[9]

Dipolar Interactions: The strong dipole moment of the C≡N bond can facilitate favorable polar

interactions within a protein's binding pocket, contributing to higher binding affinity.[8]

For a molecule like N-(3-cyanophenyl)acetamide, the nitrile group provides a key interaction

point and modulates the electronic properties of the aromatic ring, influencing its potential as a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b184236?utm_src=pdf-body-img
https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/ChemInformatics_(2017)%3A_Chem_4399_5399/2.3%3A_Chemical_Representations_on_Computer%3A_Part_III
https://www.benchchem.com/product/b184236?utm_src=pdf-body
https://www.benchchem.com/product/b184236?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00131k
https://pmc.ncbi.nlm.nih.gov/articles/PMC2988972/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2988972/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2988972/
https://www.tandfonline.com/doi/abs/10.4155/fmc-2018-0252
https://pmc.ncbi.nlm.nih.gov/articles/PMC2988972/
https://www.benchchem.com/product/b184236?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


scaffold in drug discovery programs.

Synthesis and Characterization: A Self-Validating
Protocol
A reliable synthesis is the foundation of any chemical research. The most direct and industrially

relevant synthesis of N-(3-cyanophenyl)acetamide involves the acylation of 3-

aminobenzonitrile. This method is efficient and utilizes readily available starting materials.

Proposed Synthetic Route

3-Aminobenzonitrile

N-(3-cyanophenyl)acetamide

Pyridine (base)
DCM (solvent)

0 °C to RT

Acetic Anhydride
(or Acetyl Chloride)

Click to download full resolution via product page

Caption: Proposed synthesis via N-acylation.

Detailed Experimental Protocol
Objective: To synthesize N-(3-cyanophenyl)acetamide via N-acylation of 3-aminobenzonitrile.

Materials:

3-Aminobenzonitrile (1.0 eq)

Acetic Anhydride (1.1 eq) or Acetyl Chloride (1.1 eq)

Pyridine (1.5 eq) or Triethylamine (1.5 eq)

Dichloromethane (DCM), anhydrous

1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Hexanes and Ethyl Acetate for recrystallization

Procedure:

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, a nitrogen inlet, and a dropping funnel, add 3-aminobenzonitrile (1.0 eq) and

anhydrous dichloromethane (DCM, approx. 10 mL per gram of amine).

Base Addition: Add pyridine or triethylamine (1.5 eq) to the solution and cool the flask to 0 °C

in an ice-water bath.

Acylation: Dissolve acetic anhydride or acetyl chloride (1.1 eq) in a small amount of

anhydrous DCM and add it to the dropping funnel. Add the acetylating agent dropwise to the

stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

Workup - Quenching: Carefully quench the reaction by slowly adding 1 M HCl solution.

Transfer the mixture to a separatory funnel.

Workup - Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl

(2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x). The acidic wash

removes excess pyridine/triethylamine, and the basic wash removes any unreacted acetic

anhydride and acetic acid byproduct.

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄,

filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield

the crude product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as

ethyl acetate/hexanes, to afford N-(3-cyanophenyl)acetamide as a pure solid.

Expected Characterization Data
The identity and purity of the synthesized compound must be confirmed by spectroscopic

analysis.

Property
Expected Value /
Observation

Rationale

Appearance White to off-white solid
Typical for pure organic solids

of this type.

¹H NMR (400 MHz, DMSO-d₆)

δ ~10.4 (s, 1H, NH), 8.1 (s, 1H,

ArH), 7.8 (d, 1H, ArH), 7.6 (d,

1H, ArH), 7.5 (t, 1H, ArH), 2.1

(s, 3H, CH₃)

The amide proton is typically a

broad singlet downfield. The

aromatic protons will show

distinct splitting patterns in the

7-8 ppm region. The methyl

protons will be a sharp singlet

around 2 ppm.

¹³C NMR (100 MHz, DMSO-d₆)

δ ~169 (C=O), 139 (Ar-C), 131

(Ar-CH), 129 (Ar-CH), 125 (Ar-

CH), 124 (Ar-CH), 118 (C≡N),

112 (Ar-C-CN), 24 (CH₃)

The carbonyl carbon is

significantly downfield. The

aromatic carbons appear in the

110-140 ppm range, with the

nitrile carbon also in this

region. The methyl carbon is

upfield.

FT-IR (KBr, cm⁻¹)

~3300 (N-H stretch), ~3100-

3000 (Ar C-H stretch), ~2230

(C≡N stretch), ~1670 (C=O

stretch, Amide I), ~1550 (N-H

bend, Amide II)

These are characteristic

vibrational frequencies. The

nitrile stretch is particularly

sharp and diagnostic. The

amide I and II bands are also

strong and confirm the

presence of the acetamide

group.
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Conclusion
N-(3-cyanophenyl)acetamide serves as an excellent case study for the foundational principles

of chemical identification and its application in modern research. A mastery of its identifiers,

from the human-readable IUPAC name to the machine-optimized InChIKey, is non-negotiable

for ensuring data quality and leveraging computational tools in drug discovery. Furthermore, a

deep understanding of the chemical rationale behind its synthesis and the strategic value of its

nitrile functional group provides researchers with the field-proven insights necessary to

innovate and develop the next generation of therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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